molecular formula C9H3BrCl3N B598457 3-Bromo-4,6,8-trichloroquinoline CAS No. 1204811-80-2

3-Bromo-4,6,8-trichloroquinoline

Cat. No.: B598457
CAS No.: 1204811-80-2
M. Wt: 311.384
InChI Key: PJWSQZJXGWXDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4,6,8-trichloroquinoline is a halogenated quinoline derivative with bromine at position 3 and chlorine atoms at positions 4, 6, and 8. The strategic placement of halogens on the quinoline backbone influences electronic properties, steric effects, and reactivity, making these compounds versatile building blocks for cross-coupling reactions, nucleophilic substitutions, and polymer synthesis.

Properties

CAS No.

1204811-80-2

Molecular Formula

C9H3BrCl3N

Molecular Weight

311.384

IUPAC Name

3-bromo-4,6,8-trichloroquinoline

InChI

InChI=1S/C9H3BrCl3N/c10-6-3-14-9-5(8(6)13)1-4(11)2-7(9)12/h1-3H

InChI Key

PJWSQZJXGWXDBF-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1Cl)N=CC(=C2Cl)Br)Cl

Synonyms

3-Bromo-4,6,8-trichloroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and physicochemical properties of 3-Bromo-4,6,8-trichloroquinoline with related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Br (C3), Cl (C4, C6, C8) C₉H₃BrCl₃N ~316.4 (estimated) High halogen density; potential for regioselective reactions due to Cl/Br positions.
4-Bromo-3,7,8-trichloroquinoline Br (C4), Cl (C3, C7, C8) C₉H₃BrCl₃N 311.39 Positional isomer; bromine at C4 may alter electronic effects compared to C3.
3,6,8-Tribromoquinoline Br (C3, C6, C8) C₉H₄Br₃N ~372.8 (estimated) Bromine’s stronger leaving group ability enhances substitution reactivity.
2-Methyl-4,7,8-trichloroquinoline Cl (C4, C7, C8), CH₃ (C2) C₁₀H₇Cl₃N 246.52 Methyl group introduces steric hindrance; used in material science applications.
3-Bromo-8-chloro-6-nitroquinoline Br (C3), Cl (C8), NO₂ (C6) C₉H₄BrClN₂O₂ 287.49 Nitro group enhances electrophilicity; potential for explosive hazards.
3-bromo-8-(trifluoromethyl)quinoline Br (C3), CF₃ (C8) C₁₀H₅BrF₃N 276.06 Trifluoromethyl group improves lipophilicity and thermal stability.

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